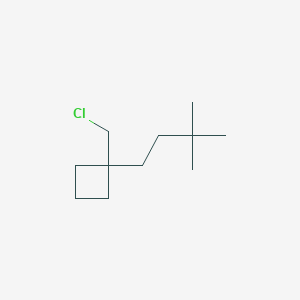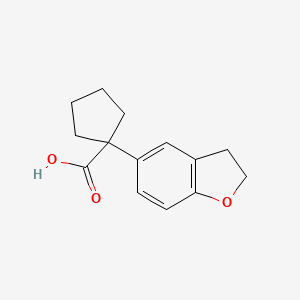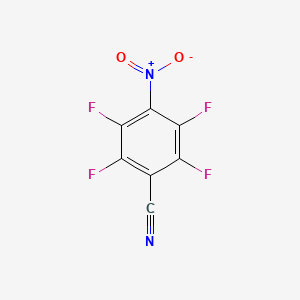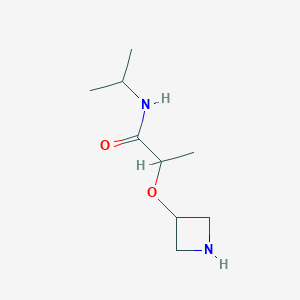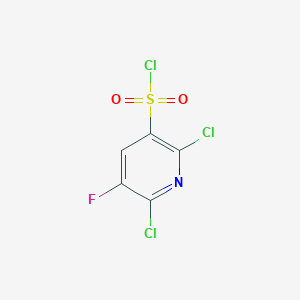
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated heterocyclic compound It is a derivative of pyridine, featuring chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively, and a sulfonyl chloride group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with sulfuryl chloride in the presence of a fluorinating agent such as cesium fluoride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound, while oxidation reactions can produce sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group and is used in the preparation of self-assembled monolayers (SAMs).
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound features a nitrile group and is used as a building block in the synthesis of pharmaceuticals, such as Gemifloxacin.
Uniqueness
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring covalent modification of biomolecules or the synthesis of sulfonyl-containing compounds.
Propiedades
Fórmula molecular |
C5HCl3FNO2S |
|---|---|
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
2,6-dichloro-5-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5HCl3FNO2S/c6-4-2(9)1-3(5(7)10-4)13(8,11)12/h1H |
Clave InChI |
WVPQMGBJLRYOFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1S(=O)(=O)Cl)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


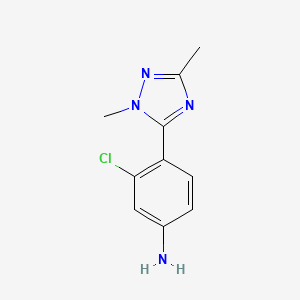
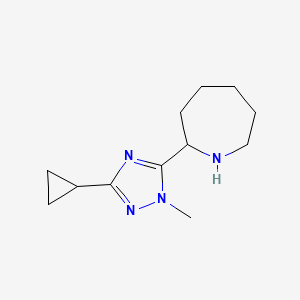
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

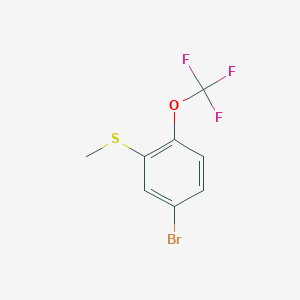

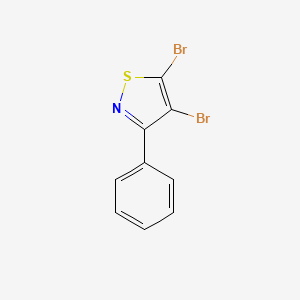

![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
